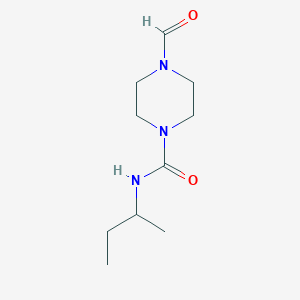

N-(butan-2-yl)-4-formylpiperazine-1-carboxamide

Description

N-(Butan-2-yl)-4-formylpiperazine-1-carboxamide is a synthetic piperazine derivative characterized by a formyl group at the 4-position of the piperazine ring and a butan-2-yl carboxamide substituent. These analogs often serve as intermediates in pharmaceutical chemistry or as bioactive agents targeting neurological, antimicrobial, or metabolic disorders .

Properties

IUPAC Name |

N-butan-2-yl-4-formylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c1-3-9(2)11-10(15)13-6-4-12(8-14)5-7-13/h8-9H,3-7H2,1-2H3,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBCXTXHRYZAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)N1CCN(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-formylpiperazine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of butan-2-amine with 4-formylpiperazine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Reactivity of the Formyl Group

The aldehyde moiety is highly reactive, participating in nucleophilic additions and redox reactions.

Carboxamide Group Transformations

The carboxamide can undergo hydrolysis or serve as a hydrogen-bond donor in supramolecular interactions.

Piperazine Ring Modifications

The secondary amines in the piperazine ring enable alkylation and acylation.

Stability and Side Reactions

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds similar to N-(butan-2-yl)-4-formylpiperazine-1-carboxamide exhibit significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These findings suggest potential therapeutic applications in treating drug-resistant infections .

- Anticancer Potential : The compound is being investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies have shown that certain piperazine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

2. Biological Research

- Mechanism of Action : The mechanism through which this compound exerts its biological effects involves interactions with molecular targets such as enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological responses.

- High-throughput Screening : The compound has been utilized in high-throughput screening assays to identify novel biological activities, particularly in the context of drug discovery for diseases like cancer and viral infections .

3. Industrial Applications

- Specialty Chemicals : In the chemical industry, this compound serves as a building block for synthesizing specialty chemicals. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Antimicrobial Efficacy

A study demonstrated that a related compound exhibited strong bactericidal activity against both susceptible and drug-resistant strains of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to those of last-resort antibiotics like vancomycin, indicating the compound's potential as an alternative treatment option for resistant infections .

Anticancer Activity

In vitro studies have shown that this compound derivatives can effectively inhibit the growth of various cancer cell lines. For instance, one derivative was found to reduce cell viability significantly in colorectal carcinoma cells, suggesting its potential use in cancer therapy .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | Effective against MRSA and VREfm; inhibits cancer cell growth |

| Biological Research | Mechanism of action studies | Modulates enzyme activity; interacts with specific receptors |

| Industrial Applications | Building block for specialty chemicals | Used in synthesis of novel materials |

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-formylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of Piperazine-Carboxamide Derivatives

Key Observations :

- Substituent Effects on Melting Points : Fluorinated or chlorinated aryl groups (e.g., A2, A3 in ) exhibit higher melting points (189–197°C) compared to aliphatic chains (e.g., 2o in : 178–180°C). Hydrophilic groups like hydroxyl (Compound 34, ) further increase melting points due to hydrogen bonding .

- Spectral Signatures : The formyl group in the target compound would likely show distinct ¹³C NMR signals near δ 190–200 ppm, comparable to C=O signals in A2 (δ 164.2 ppm) and 2o (IR 1680 cm⁻¹) .

Biological Activity

N-(butan-2-yl)-4-formylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the piperazine class of compounds, which are known for their diverse biological activities. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Research indicates that compounds with similar piperazine structures often exhibit inhibition of key enzymes such as cytochrome P450 (CYP) enzymes, which play crucial roles in drug metabolism and the biosynthesis of sterols in pathogens like Leishmania .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For instance, certain analogs have shown potent activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range . The structure-activity relationship (SAR) analysis suggests that modifications at the piperazine ring can enhance potency and selectivity against specific bacterial strains.

Antiviral Activity

Additionally, compounds similar to this compound have been investigated for their antiviral properties. Some studies indicate that these compounds can inhibit viral replication by interfering with nucleocapsid formation in hepatitis B virus (HBV) . The mechanism involves binding to core protein residues, leading to unstable nucleocapsid formation and subsequent degradation.

Efficacy and Toxicity

In vitro studies have assessed the cytotoxicity of this compound on human cell lines. Results indicate that while exhibiting antimicrobial and antiviral activities, the compound maintains a favorable safety profile with minimal toxicity towards human cells .

Case Studies and Experimental Findings

A number of case studies have explored the efficacy of piperazine derivatives:

- Anti-tubercular Activity : A series of substituted piperazines were synthesized and evaluated for their anti-tubercular effects. Compounds demonstrated IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra .

- Antileishmanial Effects : Some derivatives showed selective inhibition against Leishmania species with effective concentrations leading to significant growth inhibition in promastigote forms .

- Antiviral Mechanism : Studies on HBV indicated that certain piperazine derivatives could effectively disrupt viral assembly processes, showcasing their potential as antiviral agents .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(butan-2-yl)-4-formylpiperazine-1-carboxamide, and how do reaction conditions impact yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. A common approach includes:

- Step 1 : Formylation of piperazine using formic acid derivatives (e.g., DMF/POCl₃) under anhydrous conditions.

- Step 2 : Coupling with butan-2-amine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

- Key variables : Temperature control (<40°C), solvent polarity, and stoichiometric ratios of reagents significantly affect yields (typically 60–75%). Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical techniques :

- NMR : ¹H/¹³C NMR to verify formyl proton (δ ~8.1 ppm) and carboxamide carbonyl (δ ~168 ppm).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 255.33.

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2850 cm⁻¹ (formyl C-H) .

Q. What solubility and stability challenges arise during experimental handling?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Use sonication or co-solvents (e.g., 10% ethanol) for aqueous assays .

- Stability : Susceptible to hydrolysis under basic conditions. Store at –20°C in inert atmosphere; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Approach :

- Docking studies : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs) leveraging the formyl group’s electrophilicity.

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.

- ADMET prediction : SwissADME to assess permeability (LogP ~1.8) and cytochrome P450 interactions .

Q. What strategies resolve contradictory data in receptor affinity assays?

- Case example : Discrepancies in IC₅₀ values for serotonin receptor subtypes.

- Experimental refinement :

- Use radioligand binding assays (³H-LSD for 5-HT₂A) with purified membrane fractions.

- Control for assay interference (e.g., detergent residues) via centrifugal filtration .

- Data normalization : Express results as % inhibition relative to reference antagonists (e.g., ketanserin) .

Q. How does stereochemistry at the butan-2-yl group influence pharmacological activity?

- Methodology :

- Chiral synthesis : Resolve enantiomers using chiral HPLC (Chiralpak AD-H column) or asymmetric catalysis.

- Biological testing : Compare R/S isomers in vitro (e.g., cAMP assays for GPCR activation).

- Structural analysis : X-ray crystallography (e.g., CCDC deposition) to correlate configuration with binding poses .

Q. What mechanistic insights explain the compound’s off-target effects in kinase inhibition assays?

- Hypothesis testing :

- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-targets (e.g., JAK2, EGFR).

- Mutagenesis studies : Replace conserved lysine residues in ATP-binding pockets to assess binding dependency.

- Kinetic analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.